2-(2-chlorophenyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine
Description
This compound is a 1,3-oxazole derivative featuring a 2-chlorophenyl group at position 2, a 4-methylbenzenesulfonyl (tosyl) group at position 4, and an N-[(oxolan-2-yl)methyl] substituent at position 3. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and chlorophenyl groups are pharmacophoric elements.
Properties
IUPAC Name |
2-(2-chlorophenyl)-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-14-8-10-16(11-9-14)29(25,26)21-20(23-13-15-5-4-12-27-15)28-19(24-21)17-6-2-3-7-18(17)22/h2-3,6-11,15,23H,4-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXFORJUIUBVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and methylbenzenesulfonyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
*Calculated using PubChem tools. †Estimated via SwissADME.
Key Observations:
1,3,5-Oxadiazines (e.g., ) are less rigid but offer additional nitrogen sites for hydrogen bonding.
Substituent Effects :
- Sulfonyl Groups : The 4-methylbenzenesulfonyl group in the target compound provides steric bulk and electron-withdrawing effects, which may improve stability against oxidative metabolism compared to unsubstituted sulfonyl groups .
- Amine Substituents : The oxolan-2-ylmethyl group enhances water solubility relative to furan or morpholine derivatives, critical for bioavailability .
Synthetic Methods :
Biological Activity
The compound 2-(2-chlorophenyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a chlorophenyl group, a sulfonamide moiety, and an oxazoline ring, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : In vitro assays have demonstrated its ability to inhibit cancer cell proliferation, particularly in breast and colon cancer lines.
- Enzyme Inhibition : The compound shows promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, potentially disrupting metabolic processes in pathogens or cancer cells.
- Receptor Modulation : The oxazoline ring may interact with specific receptors or proteins involved in cell signaling pathways.
Antimicrobial Studies
A study published in 2024 evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Anticancer Activity
In another study focused on its anticancer properties, the compound was tested against various human cancer cell lines. It exhibited an IC50 value of 15 µM in MCF-7 (breast cancer) cells and 12 µM in HT-29 (colon cancer) cells, indicating potent cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HT-29 | 12 |
| A549 (lung cancer) | 18 |
Enzyme Inhibition Assays
The enzyme inhibition potential was assessed using a series of assays targeting carbonic anhydrase. The compound demonstrated a Ki value of 25 nM, indicating strong inhibition compared to standard sulfonamide drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
